2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
BenchChem offers high-quality 2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S2/c1-25-21(29)19-17-5-2-6-18(17)32-22(19)26-20(28)15-7-9-16(10-8-15)33(30,31)27(13-3-11-23)14-4-12-24/h7-10H,2-6,13-14H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUCUDEOSMTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and biological properties, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The molecular formula of the compound is . Its structure features a cyclopenta[b]thiophene core with sulfamoyl and cyanoethyl substituents, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Benzamide Core : The initial step involves the reaction of 2-cyanobenzoic acid with an appropriate amine.
- Introduction of Sulfamoyl Groups : This is achieved by reacting the benzamide intermediate with bis(2-cyanoethyl)amine and a sulfamoylating agent like sulfuryl chloride under controlled conditions.
- Final Modifications : Further modifications may be performed to enhance yield and purity using techniques such as chromatography.
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The cyano and sulfamoyl groups are crucial for binding to active sites on target proteins, potentially influencing various biochemical pathways.
In Vitro Studies
Research has indicated that compounds similar to 2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit significant enzyme inhibition. For instance, studies on related thiophene derivatives have shown nanomolar-level potency for inhibiting human carbonic anhydrase II, suggesting potential therapeutic applications in ocular hypotension treatment .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide | Chlorine substitution | Moderate enzyme inhibition |
| 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4’-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl)benzamide | Complex biphenyl structure | Enhanced reactivity |
This table illustrates how the specific substitution pattern in 2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide contributes to its distinctive biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of sulfamoyl derivatives:
- Antimicrobial Properties : Research indicates that sulfamoyl derivatives can exhibit significant antimicrobial activity against various pathogens.
- Anticancer Potential : Investigations into similar compounds have shown promise in inhibiting tumor growth through targeted enzyme inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
